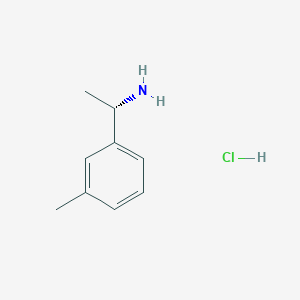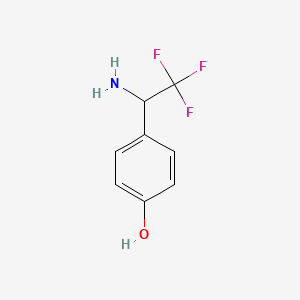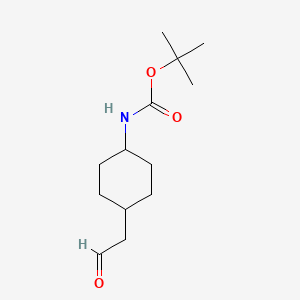
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an intermediate for the synthesis of Cariprazine , a novel antipsychotic drug. The primary targets of Cariprazine are dopamine D3/D2 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Biochemische Analyse
Biochemical Properties
As an intermediate in the synthesis of Cariprazine, it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and metabolic processes of Cariprazine .
Cellular Effects
Given its role in the synthesis of Cariprazine, it may influence cell function indirectly through the actions of Cariprazine, which acts on dopamine D3/D2 receptors .
Molecular Mechanism
As an intermediate in the synthesis of Cariprazine, its effects at the molecular level are likely related to the actions of Cariprazine .
Metabolic Pathways
As an intermediate in the synthesis of Cariprazine, it may be involved in the metabolic pathways of Cariprazine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As an intermediate in the synthesis of Cariprazine, it plays a crucial role in the development of antipsychotic medications.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate: Similar structure but with a hydroxyl group instead of an oxo group.
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Similar structure but with different substituents on the cyclohexyl ring.
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of Cariprazine. Its structure allows for specific interactions with reagents and conditions used in the synthesis process, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBSEXLSWYFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



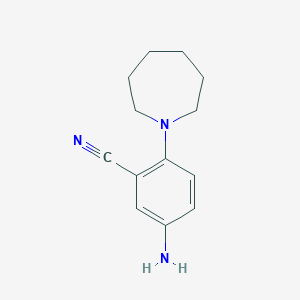




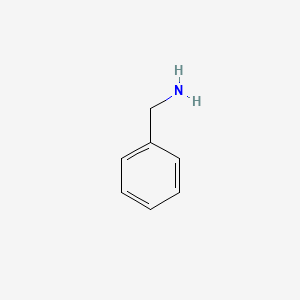
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)
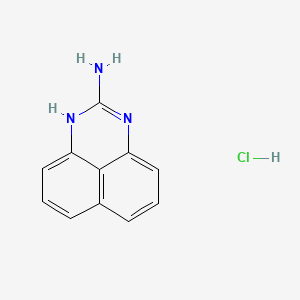
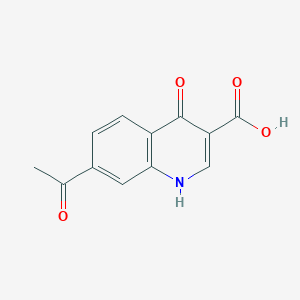
![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)
